4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
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Overview
Description
4-Diphosphocytidyl-2-C-methyl-D-erythritol is a nucleotide-alditol, an alditol 4-phosphate, and a tetritol phosphate. It plays a crucial role as an intermediate in the non-mevalonate pathway (MEP pathway) of isoprenoid precursor biosynthesis. This pathway is essential for the production of isoprenoids, which are vital for various biological functions, including electron transport, hormone-based signaling, and protein prenylation .
Preparation Methods
4-Diphosphocytidyl-2-C-methyl-D-erythritol is synthesized from 2-C-methyl-D-erythritol 4-phosphate by the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD). The reaction involves the transfer of a cytidine monophosphate (CMP) group to 2-C-methyl-D-erythritol 4-phosphate, forming 4-Diphosphocytidyl-2-C-methyl-D-erythritol . Industrial production methods typically involve the use of recombinant bacterial strains engineered to overexpress the necessary enzymes for the MEP pathway .
Chemical Reactions Analysis
4-Diphosphocytidyl-2-C-methyl-D-erythritol undergoes several key reactions in the MEP pathway:
Phosphorylation: It is phosphorylated by 4-Diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) to form 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate.
Common reagents and conditions for these reactions include ATP for phosphorylation and specific enzymes like IspE and IspF. The major products formed from these reactions are intermediates in the MEP pathway, leading to the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) .
Scientific Research Applications
4-Diphosphocytidyl-2-C-methyl-D-erythritol has significant applications in scientific research, particularly in the study of bacterial isoprenoid biosynthesis. Since the MEP pathway is absent in mammalian cells, it presents a potential target for developing antibiotics against bacterial pathogens . Research has focused on characterizing the enzymes involved in this pathway and developing inhibitors that can selectively target bacterial enzymes without affecting human cells . Additionally, this compound is used in studies related to metabolic engineering and synthetic biology to produce isoprenoids in engineered microbial systems .
Mechanism of Action
The mechanism of action of 4-Diphosphocytidyl-2-C-methyl-D-erythritol involves its role as a substrate in the MEP pathway. It is converted into 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate by the enzyme IspE in an ATP-dependent phosphorylation reaction . This phosphorylated intermediate is then further processed by other enzymes in the pathway to produce IPP and DMAPP, which are essential precursors for isoprenoid biosynthesis. The molecular targets and pathways involved include the enzymes IspD, IspE, and IspF, which catalyze the sequential reactions in the MEP pathway.
Comparison with Similar Compounds
4-Diphosphocytidyl-2-C-methyl-D-erythritol is unique in its role as an intermediate in the MEP pathway. Similar compounds include:
2-C-methyl-D-erythritol 4-phosphate: The precursor to 4-Diphosphocytidyl-2-C-methyl-D-erythritol, formed by the action of IspD.
4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate: The phosphorylated product of 4-Diphosphocytidyl-2-C-methyl-D-erythritol, formed by the action of IspE.
2C-methyl-D-erythritol 2,4-cyclodiphosphate: The cyclized product formed by the action of IspF.
These compounds are all intermediates in the MEP pathway and play essential roles in the biosynthesis of isoprenoid precursors. The uniqueness of 4-Diphosphocytidyl-2-C-methyl-D-erythritol lies in its specific role and the enzymes it interacts with in the pathway.
Properties
Molecular Formula |
C14H25N3O14P2 |
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Molecular Weight |
521.31 g/mol |
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-3-methylbutyl) hydrogen phosphate |
InChI |
InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22) |
InChI Key |
YFAUKWZNPVBCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O |
Origin of Product |
United States |
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